Caprolactone

Description

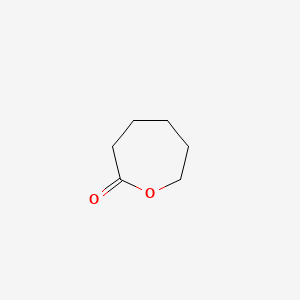

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPBSGBWRJIAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)OCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24980-41-4 | |

| Record name | Polycaprolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4027159 | |

| Record name | Caprolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; Miscible in water; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-Oxepanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caprolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

237 °C | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

127 °C o.c. | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: miscible | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.9 | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.13 [mmHg], 1.35X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.8 | |

| Record name | Caprolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAPROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

502-44-3 | |

| Record name | ε-Caprolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caprolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxepanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caprolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-6-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56RE988L1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAPROLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5670 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-1.5 °C | |

| Record name | epsilon-CAPROLACTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of ε-Caprolactone Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for ε-caprolactone, a critical monomer in the production of biodegradable polymers such as polycaprolactone (B3415563) (PCL). This document delves into the core chemical principles, offers detailed experimental protocols, and presents quantitative data to aid researchers and professionals in the effective production of high-purity ε-caprolactone.

Synthesis of ε-Caprolactone

The industrial production of ε-caprolactone is predominantly achieved through the oxidation of cyclohexanone (B45756). The most established method is the Baeyer-Villiger (BV) oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone to form the corresponding lactone.[1][2] Variations of this reaction have been developed to improve efficiency, safety, and environmental impact.

The traditional Baeyer-Villiger oxidation utilizes stoichiometric amounts of strong peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), to oxidize cyclohexanone.[1] While this method is highly reliable and can provide near-quantitative yields under mild conditions, its industrial application is often limited by the high cost and potential hazards associated with peroxyacids, as well as the generation of significant carboxylic acid waste.[1]

A common industrial process involves a two-stage approach where a peracid, like peracetic acid, is synthesized in situ prior to the oxidation of cyclohexanone.[3][4] The overall process can be summarized as the oxidation of an organic acid with concentrated hydrogen peroxide to form the peroxyacid, which then oxidizes cyclohexanone to ε-caprolactone.[3]

Reaction Pathway: Baeyer-Villiger Oxidation

Caption: Generalized mechanism of the Baeyer-Villiger oxidation of cyclohexanone.

To address the drawbacks of stoichiometric peroxyacids, catalytic systems have been developed. These methods are often referred to as catalytic Baeyer-Villiger oxidations and represent a greener, more atom-economical approach.[1] These systems typically employ a catalyst, such as a Lewis or Brønsted acid, or a transition metal complex, in conjunction with more environmentally benign oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂).[1] For example, Sn-containing zeolites have demonstrated high selectivity for lactones when using H₂O₂ as the oxidant.[5]

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods.[2] Baeyer-Villiger monooxygenases (BVMOs) are enzymes capable of catalyzing the BV oxidation with high enantioselectivity.[2] A chemoenzymatic cascade can be employed, starting from a bio-based feedstock like phenol (B47542).[6] This process can involve the hydrogenation of phenol to cyclohexanol, followed by a biocatalytic double oxidation using an alcohol dehydrogenase and a cyclohexanone monooxygenase to yield ε-caprolactone.[6] This approach can utilize O₂ as the oxidant and proceed in an organic medium, simplifying product isolation.[6]

Experimental Workflow: Chemoenzymatic Synthesis

Caption: Chemoenzymatic synthesis of ε-caprolactone from phenol.

An alternative route involves the cyclization of 6-hydroxyhexanoic acid or its esters.[7][8] This can be achieved from bio-based feedstocks, for instance, by the oxidation of 1,6-hexanediol.[7] The process can also start from the catalytic hydrogenation of adipic esters to produce a mixture containing 6-hydroxycaproic ester, which is then cyclized in the gas phase over a catalyst like activated carbon.[8]

Purification of ε-Caprolactone

The purity of the ε-caprolactone monomer is crucial for the subsequent polymerization process, as impurities can affect the molecular weight, appearance, and properties of the final polymer.[9] The primary method for purifying ε-caprolactone is distillation.

Vacuum distillation is the most common technique for purifying ε-caprolactone.[1][9][10] This method is effective at removing both lower and higher boiling point impurities. For laboratory-scale purification, fractional distillation under reduced pressure is recommended.[11] It is often advised to discard the initial and final fractions of the distillate to obtain the highest purity monomer in the middle fraction.[9][11] In an industrial setting, multi-stage distillation columns are employed to separate ε-caprolactone from unreacted starting materials and byproducts.[12]

To enhance the purity of the final product, several treatments can be applied to the crude ε-caprolactone before distillation.

-

Drying: Water is a critical impurity that can interfere with ring-opening polymerization.[9] Drying the crude monomer over a desiccant like calcium hydride (CaH₂) for an extended period (e.g., 48 hours) before distillation is a common practice.[9][11]

-

Alkali and Heat Treatment: Treatment with an alkali compound followed by heat treatment in an inert atmosphere can improve the quality of the distilled ε-caprolactone.[13] This process helps in the removal of acidic impurities which can cause discoloration of the final polymer.[9][13] The treatment can be performed at temperatures ranging from 130°C to 210°C.[13]

Purification Workflow

Caption: General workflow for the purification of ε-caprolactone.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis and purification methods.

Table 1: ε-Caprolactone Synthesis Methods and Yields

| Synthesis Method | Oxidant | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield/Selectivity | Reference(s) |

| Baeyer-Villiger Oxidation | Peracetic Acid | Sulfuric Acid | - | - | ~90% selectivity | [3] |

| Baeyer-Villiger Oxidation | Perdecanoic Acid | - | 35 | 5 | 94-99% yield | [4] |

| Catalytic BV Oxidation | Hydrogen Peroxide (30%) | Sn-Beta Zeolite | 90 | 2-4 | High selectivity | [1][5] |

| Catalytic BV Oxidation | Hydrogen Peroxide | [MIMPS]₃PW₁₂O₄₀ | 70 | 1 | 93.26% yield, 99.73% selectivity | [5] |

| Chemoenzymatic Cascade | O₂ | ADH & CHMO | 30 | 48 | Complete conversion of cyclohexanol | [3][4][6] |

| Microreactor Synthesis | Peracetic Acid | - | High | Minutes | 99.6% yield | [14] |

Table 2: Effect of Purification Method on ε-Caprolactone Quality

| Purification Method | Purity (%) | Acid Value (mgKOH/g) | Polymer Color (APHA) | Reference(s) |

| Simple Distillation | - | 0.19 | 40 | [15] |

| Heat Treatment (140°C, 3h) then Simple Distillation | 99.9 | - | 30 | [13] |

| Heat Treatment (120°C) | - | - | 55 | [13] |

| Oxidation Treatment with Cobalt Catalyst then Distillation | 99.94 | 0.04 | 10 | [15] |

| Distillation without Oxidation Treatment | 99.94 | 0.04 | 50 | [15] |

Experimental Protocols

This protocol is a representative example of a classic Baeyer-Villiger oxidation.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or toluene.

-

Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure ε-caprolactone.[1]

This protocol is suitable for obtaining high-purity monomer for polymerization.[9][11]

-

Glassware Preparation: Ensure all glassware is meticulously cleaned and dried in an oven at 110 °C for at least 48 hours.

-

Drying of Monomer: In a dry round-bottom flask under a nitrogen atmosphere, add the crude ε-caprolactone. Add calcium hydride (CaH₂) in a 2-3 fold excess relative to the estimated water content.

-

Stirring: Stir the mixture under a nitrogen atmosphere for 48 hours.

-

Vacuum Distillation: Set up a fractional distillation apparatus for vacuum distillation. Slowly increase the temperature under reduced pressure to distill the monomer.

-

Fraction Collection: Discard the initial 10-15% and the final 10-15% of the distillate. Collect the middle fraction.

-

Storage: Store the purified ε-caprolactone under a nitrogen atmosphere until use. It is recommended to perform this purification step just before polymerization.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Overcoming a Conceptual Limitation of Industrial ε‐this compound Production via Chemoenzymatic Synthesis in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. US8217186B2 - Process for preparing epsilon-caprolactone - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. JPH08311059A - Purification of epsilon-caprolactone - Google Patents [patents.google.com]

- 13. US5994565A - Process for producing purified ε-caprolactone - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. US6472540B1 - Process for producing ε-caprolactone - Google Patents [patents.google.com]

The Core Mechanism of Caprolactone Ring-Opening Polymerization: A Technical Guide for Drug Development Professionals

Abstract

Poly(ε-caprolactone) (PCL) is a biocompatible and biodegradable polyester (B1180765) with extensive applications in the pharmaceutical and medical fields, particularly in drug delivery systems and tissue engineering.[1][2][3] The synthesis of PCL with controlled molecular weight, low polydispersity, and specific end-group functionality is paramount for these applications. The ring-opening polymerization (ROP) of ε-caprolactone (CL) is the most prevalent method for producing high-quality PCL.[4] This technical guide provides an in-depth exploration of the core mechanisms governing the ROP of caprolactone, including cationic, anionic, and coordination-insertion pathways. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PCL synthesis to facilitate the design of advanced drug delivery vehicles and biomedical devices. This document details the mechanistic steps of each polymerization type, summarizes key quantitative data, and provides illustrative experimental protocols.

Introduction to Ring-Opening Polymerization of ε-Caprolactone

The synthesis of PCL can be achieved through the polycondensation of 6-hydroxyhexanoic acid or the ring-opening polymerization (ROP) of its cyclic ester, ε-caprolactone.[4] ROP is generally preferred as it allows for the synthesis of high molecular weight polyesters with low polydispersity indices (PDI).[4] The ROP of CL can be initiated through various mechanisms, namely cationic, anionic, and coordination-insertion polymerization.[1][4][5] The choice of initiator or catalyst system dictates the polymerization pathway and significantly influences the properties of the resulting polymer, such as its molecular weight, end-group functionality, and degradability.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization (CROP) of ε-caprolactone is typically initiated by strong acids or electrophilic species. The mechanism generally proceeds through an active chain-end (ACE) model, where the propagating species is a tertiary oxonium ion formed by the reaction of the monomer with the initiator.[6]

The polymerization is understood to occur via the cleavage of the O-alkyl bond of the monomer.[6] A variety of catalysts, including zirconocene/borate systems, have been investigated for the CROP of ε-caprolactone.[6] Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the intricate steps of initiation, propagation, and termination.[6] In some cases, an acid-activated monomer (AAM) mechanism is proposed, where the acid catalyst activates the monomer by protonation, making it more susceptible to nucleophilic attack by an initiator, such as an alcohol.[7][8]

Visualizing the Cationic ROP Mechanism

Caption: Cationic Ring-Opening Polymerization of ε-Caprolactone.

Anionic Ring-Opening Polymerization

Anionic ROP of ε-caprolactone is typically initiated by strong nucleophiles, such as alkali metal alkoxides (e.g., potassium tert-butoxide, t-BuOK).[9] The polymerization proceeds through the nucleophilic attack of the initiator on the carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond.[9] The propagating species is an alkoxide anion.[9]

A significant challenge in anionic ROP is the occurrence of side reactions, particularly intramolecular transesterification, also known as "backbiting." This process can lead to the formation of cyclic oligomers and a broader molecular weight distribution. Alkali metal alkoxides are known to promote these backbiting reactions, resulting in a living ring-chain equilibrium system.[10]

Visualizing the Anionic ROP Mechanism

Caption: Anionic Ring-Opening Polymerization of ε-Caprolactone.

Coordination-Insertion Ring-Opening Polymerization

The coordination-insertion mechanism is the most widely utilized and controlled method for the ROP of ε-caprolactone, especially for biomedical applications.[5] This mechanism involves a metal-based catalyst, often a metal alkoxide.[11] The polymerization proceeds through the coordination of the ε-caprolactone monomer to the metal center, which activates the monomer towards nucleophilic attack.[4][11]

The key steps of the coordination-insertion mechanism are:

-

Coordination: The carbonyl oxygen of the ε-caprolactone monomer coordinates to the Lewis acidic metal center of the catalyst.[4]

-

Insertion: The coordinated monomer is then attacked by a nucleophilic group, typically an alkoxide, attached to the metal center. This results in the cleavage of the acyl-oxygen bond of the monomer and its insertion into the metal-alkoxide bond.[4][11][12]

-

Propagation: The process repeats with subsequent monomer units, leading to chain growth.

A wide array of metal-based catalysts are effective for this type of polymerization, including compounds of tin, aluminum, zinc, rare earth metals (such as neodymium and yttrium), and iron.[2][4][5][10] Tin(II) octoate (Sn(Oct)₂) is a commonly used catalyst, often in conjunction with an alcohol initiator.[13][14]

Visualizing the Coordination-Insertion ROP Mechanism

Caption: Coordination-Insertion ROP of ε-Caprolactone.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the ring-opening polymerization of ε-caprolactone.

Table 1: Effect of Catalyst/Initiator System on PCL Properties

| Catalyst/Initiator System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Đ) | Reference |

| Sn(Oct)₂ / n-Hexanol (1:2) | 1000:1 | 160 | 1 | >78 | 90,000 | - | [3] |

| Triphenoxyaluminum | 200:1 | 130 | 24 | 92 | 21,500 | 1.30 | [15] |

| Triphenoxyaluminum | 800:1 | 130 | 24 | 85 | 78,600 | 1.58 | [15] |

| FeCl₃ / Benzyl (B1604629) alcohol | 400:1 | 75 | 0.42 | 97 | - | - | [16] |

| Zinc-based catalyst | >100:1 | - | - | - | - | 1.05 - 1.1 | [4] |

| (EA)₂LnOiPr (Ln = Nd, Y) | - | - | - | - | - | narrow | [10] |

Table 2: Influence of Reaction Conditions on PCL Synthesis with Sn(Oct)₂/n-Hexanol

| Sn(Oct)₂ Conc. (mol%) | Temperature (°C) | Time (h) | Mₙ ( g/mol ) | % Yield | Reference |

| 0.1 | 160 | 1 | 90,000 | 89 | [14] |

| 1.0 | 140 | - | - | - | [3][14] |

| 1.5 | 140 | - | - | - | [3][14] |

| 2.0 | 140 | - | - | - | [3][14] |

Experimental Protocols

The following are generalized experimental protocols for the ring-opening polymerization of ε-caprolactone. Note: These are illustrative and may require optimization based on specific research goals and available equipment. All procedures involving organometallic catalysts should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Materials and Purification

-

ε-Caprolactone (ε-CL): High purity (e.g., 99%). Should be dried over calcium hydride (CaH₂) and distilled under reduced pressure before use to remove any water, which can act as an initiator and affect polymerization control.[15]

-

Catalyst: (e.g., Tin(II) octoate, Triphenoxyaluminum). Reagent grade. Should be handled under an inert atmosphere to prevent hydrolysis.[15]

-

Initiator: (e.g., Benzyl alcohol, n-hexanol, poly(ethylene glycol)). Anhydrous grade. Should be dried and distilled if necessary.

-

Solvent: (e.g., Toluene). Anhydrous, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere.[15]

-

Precipitation Solvent: (e.g., Methanol (B129727), n-hexane). Reagent grade.[3][17]

-

Glassware: All glassware must be oven-dried and cooled under vacuum or an inert atmosphere before use.[15]

General Procedure for Bulk Polymerization of ε-Caprolactone

-

A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of catalyst (e.g., Sn(Oct)₂) and initiator (e.g., benzyl alcohol) under an inert atmosphere.

-

The purified ε-caprolactone monomer is then added to the flask via syringe.

-

The flask is placed in a preheated oil bath at the desired reaction temperature (e.g., 130-160 °C) and stirred for the specified reaction time.[14][17]

-

After the designated time, the flask is removed from the oil bath and allowed to cool to room temperature.

-

The resulting polymer is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or chloroform).[3][17]

-

The polymer is then precipitated by adding the solution dropwise to a vigorously stirred non-solvent (e.g., cold methanol or n-hexane).[3][17]

-

The precipitated polymer is collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 40-45 °C) until a constant weight is achieved.[3]

Visualizing the Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Ring-Opening Polymerization of ε-Caprolactone with Anhydrous Iron (III) Chloride as Catalyst | Scientific.Net [scientific.net]

- 3. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal catalysts for ε-caprolactone polymerisation - Polymer Chemistry (RSC Publishing) DOI:10.1039/B9PY00334G [pubs.rsc.org]

- 6. Mechanism of cationic ring-opening polymerisation of ε-caprolactone using metallocene/borate catalytic systems: a DFT and NCI study on chain initiatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01178C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Coordination of ε-Caprolactone to a Cationic Niobium(V) Alkoxide Complex: Fundamental Insight into Ring-Opening Polymerization via Coordination–Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]

- 17. Synthesis of PCEC Copolymers with Controlled Molecular Weight Using Full Factorial Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of poly(ε-caprolactone)

An In-depth Technical Guide to the Physical and Chemical Properties of Poly(ε-caprolactone)

For Researchers, Scientists, and Drug Development Professionals

Poly(ε-caprolactone) (PCL) is a semi-crystalline, biodegradable polyester (B1180765) that has garnered significant attention in the biomedical and pharmaceutical fields.[1][2] Its biocompatibility, slow degradation kinetics, and tuneability make it an ideal candidate for a variety of applications, including drug delivery systems, tissue engineering scaffolds, and medical devices.[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of PCL, complete with data summaries and detailed experimental protocols.

Physical and Chemical Properties

The key physical and chemical properties of PCL are summarized in the tables below. These properties can be influenced by factors such as molecular weight, degree of crystallinity, and the presence of functional groups.[5][6]

| Property | Value | References |

| Molecular Formula | (C6H10O2)n | [7][] |

| Density | 1.145 g/cm³ | [7] |

| Melting Point (Tm) | 55 - 60 °C | [7][9] |

| Glass Transition Temperature (Tg) | -60 °C | [7][10][11] |

Table 1: General Physical and Chemical Properties of PCL.

| Molecular Weight (Mn) ( g/mol ) | Melting Point (Tm) (°C) | Crystallinity (%) |

| ~10,000 | ~56 | ~45 |

| ~45,000 | ~59 | ~50 |

| ~80,000 | ~60 | ~55 |

Table 2: Molecular Weight Dependent Properties of PCL. Note: These are approximate values and can vary based on the specific synthesis and processing conditions.

| Solvent | Solubility |

| Water | Insoluble |

| Chloroform (B151607) | Soluble |

| Dichloromethane | Soluble |

| Toluene | Soluble |

| Acetone | Soluble |

| Tetrahydrofuran (B95107) (THF) | Soluble |

| Anisole | Soluble |

Table 3: Solubility of PCL in Common Solvents. [12][13][14][15]

Synthesis of Poly(ε-caprolactone)

PCL is most commonly synthesized via the ring-opening polymerization (ROP) of ε-caprolactone, a cyclic ester.[16][17] This method allows for good control over the polymer's molecular weight and end-group functionality.[18]

A widely used catalyst for the ROP of ε-caprolactone is stannous octoate (Sn(Oct)₂), often in the presence of a co-initiator containing a hydroxyl group, such as an alcohol.[16][17] The polymerization is typically carried out in bulk or in a solvent like toluene.[][19]

Caption: Ring-Opening Polymerization of ε-caprolactone to synthesize PCL.

Degradation of Poly(ε-caprolactone)

The degradation of PCL occurs primarily through the hydrolysis of its ester linkages.[20][21] This process is influenced by factors such as temperature, pH, and the presence of enzymes.[20][22] The degradation of PCL is a slow process, with complete resorption taking from several months to a few years, depending on the initial molecular weight and crystallinity.[3][5][23]

The degradation process initially targets the amorphous regions of the polymer, leading to an increase in crystallinity in the initial stages.[24] Subsequently, the crystalline regions also undergo degradation, resulting in a loss of mass and mechanical properties.[3]

Caption: Hydrolytic Degradation Pathway of Poly(ε-caprolactone).

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm), glass transition temperature (Tg), and degree of crystallinity of PCL.

Methodology:

-

A small sample of PCL (typically 5-10 mg) is hermetically sealed in an aluminum pan.[25]

-

The sample is heated from ambient temperature to a temperature above its melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to prevent oxidation.[25][26]

-

The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition temperature (e.g., -80 °C).[25]

-

A second heating scan is performed at the same rate to observe the thermal transitions without the influence of the sample's prior thermal history.[2]

-

The melting temperature is determined from the peak of the endothermic melting event in the second heating scan. The glass transition temperature is observed as a step-change in the heat flow.[26]

-

The degree of crystallinity (Xc) is calculated using the following equation: Xc (%) = (ΔHm / ΔHm°) x 100 where ΔHm is the enthalpy of fusion of the sample and ΔHm° is the enthalpy of fusion for 100% crystalline PCL (typically taken as 139.5 J/g).[2]

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of PCL.

Methodology:

-

A small sample of PCL (typically 5-10 mg) is placed in a TGA pan.

-

The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[27][28]

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve shows the temperature at which degradation begins (onset temperature) and the temperature of maximum degradation rate.[27]

Gel Permeation Chromatography (GPC)

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of PCL.

Methodology:

-

PCL samples are dissolved in a suitable solvent, such as chloroform or tetrahydrofuran (THF), to a known concentration (e.g., 1-2 mg/mL).[18]

-

The polymer solution is filtered through a microporous filter (e.g., 0.45 µm) to remove any particulate matter.

-

The filtered solution is injected into the GPC system, which consists of a pump, an injector, a series of columns packed with porous gel, and a detector (typically a refractive index detector).

-

The solvent is pumped through the columns at a constant flow rate. As the polymer solution passes through the columns, the polymer molecules are separated based on their hydrodynamic volume. Larger molecules elute first, followed by smaller molecules.

-

The detector measures the concentration of the polymer eluting from the columns as a function of time.

-

The molecular weight distribution is determined by calibrating the system with polymer standards of known molecular weight (e.g., polystyrene standards).

Caption: Experimental Workflow for Gel Permeation Chromatography.

X-ray Diffraction (XRD)

Objective: To analyze the crystalline structure of PCL.

Methodology:

-

A thin film or powdered sample of PCL is mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam of a specific wavelength (e.g., Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting XRD pattern shows characteristic peaks corresponding to the crystalline planes of PCL. The positions and intensities of these peaks can be used to identify the crystal structure and calculate parameters such as the degree of crystallinity.[29]

This guide provides a foundational understanding of the key physical and chemical properties of poly(ε-caprolactone). For more specific applications, further characterization and optimization may be necessary.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Morphology, Crystallinity, and Molecular Weight of Poly(ε-caprolactone)/Graphene Oxide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Structure Characterization and Biodegradation Rate of Poly(ε-caprolactone)/Starch Blends [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Polythis compound - Wikipedia [en.wikipedia.org]

- 9. Polythis compound | 24980-41-4 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Polythis compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Poly(this compound)s - CD Bioparticles [cd-bioparticles.net]

- 13. What are the Physical and Chemical Properties of Polythis compound? | MolecularCloud [molecularcloud.org]

- 14. Determination of poly(epsilon-caprolactone) solubility parameters: application to solvent substitution in a microencapsulation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influence of Polythis compound Concentration and Solvent Type on the Dimensions and Morphology of Electrosprayed Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sid.ir [sid.ir]

- 19. researchgate.net [researchgate.net]

- 20. Poly(ε-caprolactone) Degradation Under Acidic and Alkaline Conditions [article.sapub.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Characterization of the Polythis compound Melt Crystallization: Complementary Optical Microscopy, DSC, and AFM Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. The Development and Characterization of Polythis compound and Titanium Dioxide Hybrids [scirp.org]

Biocompatibility and Biodegradability of PCL Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible synthetic aliphatic polyester (B1180765) that has garnered significant attention in the fields of tissue engineering and drug delivery. Its favorable mechanical properties, slow degradation kinetics, and approval by the U.S. Food and Drug Administration (FDA) for specific applications make it an attractive material for fabricating scaffolds that support tissue regeneration.[1][2] This technical guide provides a comprehensive overview of the biocompatibility and biodegradability of PCL scaffolds, detailing experimental protocols for their evaluation and presenting quantitative data from various studies. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of cell-scaffold interactions and characterization methodologies.

The inherent hydrophobicity of PCL can sometimes limit initial cell attachment and proliferation.[3][4] Consequently, various surface modification techniques have been developed to enhance its bioactivity and cellular interaction.[3][5][6] Understanding the interplay between the material properties of PCL scaffolds, their degradation behavior, and the subsequent biological response is crucial for the successful design and application of these biomaterials in regenerative medicine.

Biocompatibility of PCL Scaffolds

Biocompatibility is defined as the ability of a material to perform with an appropriate host response in a specific application. For PCL scaffolds, this entails a lack of cytotoxicity, minimal inflammation upon implantation, and support for cellular adhesion, proliferation, and differentiation. The biocompatibility of medical devices is often evaluated following the guidelines of the ISO 10993 series of standards.[7][8][9][10][11]

In Vitro Biocompatibility

-

Cytotoxicity: PCL scaffolds are generally considered non-cytotoxic. In vitro cytotoxicity is commonly assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity, and the lactate (B86563) dehydrogenase (LDH) assay, which quantifies membrane damage by measuring the release of the LDH enzyme.[12][13][14] Studies consistently demonstrate high cell viability on PCL scaffolds, often exceeding 80-90% compared to control groups.[12]

-

Cell Adhesion and Proliferation: The ability of cells to adhere to and proliferate on a scaffold is fundamental for tissue regeneration. While the native hydrophobicity of PCL can be a limitation, surface modifications can significantly improve cell attachment.[3][4][15] For instance, surface hydrolysis with sodium hydroxide (B78521) (NaOH) has been shown to increase endothelial cell adhesion significantly.[16] Untreated PCL may show poor initial cell attachment compared to surface-modified PCL or other biomaterials.[15]

In Vivo Biocompatibility

-

Host Response: In vivo studies involving the subcutaneous implantation of PCL scaffolds in animal models, such as rats and rabbits, have demonstrated good biocompatibility.[17][18][19] Histological analysis of the tissue surrounding the implants typically reveals the formation of a thin fibrous capsule without signs of aggressive immune response, chronic inflammation, or necrosis.[17][18] This indicates that the material is well-tolerated by the host tissue.

Biodegradability of PCL Scaffolds

The degradation of PCL occurs through the hydrolysis of its ester linkages, a process that is influenced by factors such as molecular weight, crystallinity, and the surrounding environment (e.g., pH, presence of enzymes).[1] PCL is known for its relatively slow degradation rate, which can be advantageous for applications requiring long-term support for tissue regeneration.[1][20]

In Vitro Degradation

-

Hydrolytic Degradation: In vitro degradation studies are often conducted by incubating PCL scaffolds in phosphate-buffered saline (PBS) at physiological temperature (37°C).[17][20] Under these conditions, PCL exhibits slow degradation, with minimal mass loss observed even after several months.[17][21] For example, one study reported only a 2.08% weight loss for neat PCL scaffolds after 12 weeks in PBS.[21]

-

Enzymatic Degradation: The presence of enzymes, such as lipases, can significantly accelerate the degradation of PCL.[1][2] In one study, electrospun PCL meshes showed a 97% degradation rate in the presence of lipase (B570770) over 90 days, demonstrating the significant role of enzymatic activity in the breakdown of PCL.[1][2]

In Vivo Degradation

-

Degradation Rate: In vivo, the degradation of PCL is also a slow process. Studies on implanted PCL scaffolds have shown minimal changes in molecular weight and mass loss over periods of up to 6 months.[17] This slow in vivo degradation allows for gradual load transfer to the newly forming tissue.

Quantitative Data on PCL Scaffold Properties

The following tables summarize quantitative data from various studies on the degradation and mechanical properties of PCL scaffolds.

| Study Type | Scaffold Composition | Medium | Duration | Mass Loss (%) | Molecular Weight Change | Reference |

| In Vitro | Neat PCL | PBS | 12 weeks | 2.08 | Not specified | [21] |

| In Vitro | Electrospun PCL | PBS with Lipase | 90 days | 97 | Not specified | [1][2] |

| In Vivo | PCL | Rabbit model | 6 months | ~1 | Virtually no change | [17] |

| In Vitro | PCL multifilament yarn | PBS | 32 weeks | 4.8 | Not specified | [20] |

| Scaffold Composition | Degradation Condition | Duration | Young's Modulus (MPa) | Tensile Strength (MPa) | Reference |

| Electrospun PCL | PBS | 90 days | Maintained | Maintained | [2] |

| Electrospun PCL | PBS with Lipase | 90 days | Decreased | Decreased | [2] |

| PCL multifilament yarn | PBS | 32 weeks | Not specified | Decreased by 40% | [20] |

| PGS-PCL | Accelerated (0.1mM NaOH) | 7 days | Decreased from 7.8 to 4.5 | Decreased from 3.5 to 1.95 | [22] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells onto PCL scaffolds placed in a 96-well plate at a predetermined density and incubate for 24 hours.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.[11]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[11][23]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[11][23]

In Vitro Cytotoxicity: LDH Assay

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

-

Sample Collection: After the desired incubation period of cells with the PCL scaffolds, collect the cell culture supernatant.

-

Reaction Mixture: Prepare a reaction mixture containing the substrate (lactate) and the tetrazolium salt.

-

Incubation: Add the collected supernatant to the reaction mixture and incubate at room temperature for approximately 30 minutes, protected from light.[24]

-

Stop Solution: Add a stop solution to terminate the enzymatic reaction.[24]

-

Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released.[24]

In Vitro Degradation: Mass Loss and Molecular Weight

-

Sample Preparation: Weigh the initial dry mass (W_i) of the PCL scaffolds.

-

Incubation: Immerse the scaffolds in PBS (pH 7.4) at 37°C for predetermined time points.

-

Sample Retrieval: At each time point, remove the scaffolds from the PBS, rinse with deionized water, and dry to a constant weight (W_f).

-

Mass Loss Calculation: Calculate the percentage of mass loss using the formula: Mass Loss (%) = ((W_i - W_f) / W_i) * 100.

-

Molecular Weight Analysis: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the dried scaffolds using Gel Permeation Chromatography (GPC).[5][8][9]

In Vivo Subcutaneous Implantation

-

Animal Model: Utilize a suitable animal model, such as Wistar rats.

-

Surgical Procedure: Anesthetize the animal and make a small incision on the dorsal side. Create a subcutaneous pocket and insert the sterilized PCL scaffold. Suture the incision.

-

Post-operative Care: Monitor the animals for signs of inflammation or adverse reactions.

-

Histological Analysis: At predetermined time points, euthanize the animals and excise the scaffold along with the surrounding tissue. Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin) to evaluate the tissue response.

Material Characterization

-

Scanning Electron Microscopy (SEM): Used to visualize the surface morphology and pore structure of the scaffolds. Samples are typically sputter-coated with a conductive material like gold or platinum before imaging.[25]

-

Differential Scanning Calorimetry (DSC): Determines thermal properties such as the melting temperature (Tm), glass transition temperature (Tg), and crystallinity of the PCL.[7][26][27]

-

Gel Permeation Chromatography (GPC): Measures the molecular weight distribution of the polymer. The polymer is dissolved in a suitable solvent and passed through a column for separation based on size.[5][8][9]

Signaling Pathways and Experimental Workflows

Integrin-Mediated Cell Adhesion Signaling Pathway

Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM) and play a crucial role in cell signaling. The interaction of cells with ligands on the scaffold surface can trigger the integrin-mediated signaling cascade.

Caption: Integrin-mediated signaling pathway in cell adhesion to a PCL scaffold.

TGF-β Signaling Pathway in Osteogenic Differentiation

Transforming growth factor-beta (TGF-β) is a key cytokine involved in regulating the differentiation of mesenchymal stem cells into osteoblasts, a critical process in bone tissue engineering.

Caption: Simplified TGF-β/Smad signaling pathway in osteogenic differentiation.

Experimental Workflow for In Vitro Biocompatibility Testing

This diagram outlines the typical workflow for assessing the in vitro biocompatibility of PCL scaffolds.

Caption: Workflow for in vitro biocompatibility testing of PCL scaffolds.

Conclusion

PCL scaffolds exhibit excellent biocompatibility and a slow, predictable degradation profile, making them a cornerstone material in tissue engineering and regenerative medicine. This guide has provided a detailed overview of the methods used to assess these properties, along with quantitative data and visualizations of key biological and experimental processes. For researchers and professionals in drug development, a thorough understanding of these characteristics is paramount for the rational design of PCL-based scaffolds that can effectively support tissue regeneration and serve as controlled drug delivery vehicles. Future advancements in surface modification and composite fabrication will continue to expand the therapeutic potential of PCL scaffolds.

References

- 1. LDH cytotoxicity assay [protocols.io]

- 2. protocols.io [protocols.io]

- 3. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. TGF-β1 promotes the osteoinduction of human osteoblasts via the PI3K/AKT/mTOR/S6K1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selectscience.net [selectscience.net]

- 6. Marker-Independent Monitoring of in vitro and in vivo Degradation of Supramolecular Polymers Applied in Cardiovascular in situ Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. covalentmetrology.com [covalentmetrology.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. benchchem.com [benchchem.com]

- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of Cell Adhesion and Cell Viability of the Endothelial and Fibroblast Cells on Electrospun PCL, PLGA and Coaxial Scaffolds for Production of Tissue Engineered Blood Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | TGF-Beta Induced Key Genes of Osteogenic and Adipogenic Differentiation in Human Mesenchymal Stem Cells and MiRNA–mRNA Regulatory Networks [frontiersin.org]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. Measuring Cell Adhesion and Proliferation in Polymer Scaffolds by X-Ray Microcomputed Tomography | NIST [nist.gov]

- 18. agilent.com [agilent.com]

- 19. tainstruments.com [tainstruments.com]

- 20. Frontiers | Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility [frontiersin.org]

- 21. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]

- 22. polymersolutions.com [polymersolutions.com]

- 23. reprocell.com [reprocell.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. Methods to Characterize Electrospun Scaffold Morphology: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 27. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Crystalline Structure and Morphology of Polycaprolactone (PCL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ε-caprolactone) (PCL) is a semi-crystalline, biodegradable polyester (B1180765) that has garnered significant attention in the biomedical and pharmaceutical fields due to its excellent biocompatibility, biodegradability, and drug permeability.[1][2] The performance of PCL in various applications, including drug delivery systems, tissue engineering scaffolds, and medical implants, is intrinsically linked to its solid-state microstructure.[2] Understanding and controlling the crystalline structure and morphology of PCL is therefore of paramount importance for the rational design and optimization of PCL-based products.

This technical guide provides a comprehensive overview of the crystalline structure and morphology of PCL. It delves into the fundamental aspects of its crystal lattice, the hierarchical organization of its morphology, the key experimental techniques used for its characterization, and the factors that influence its crystalline properties. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals working with this versatile polymer.

Crystalline Structure of Polythis compound (B3415563)

PCL is a semi-crystalline polymer, meaning it possesses both ordered crystalline regions and disordered amorphous regions.[2] The crystalline domains contribute to the material's mechanical strength, stiffness, and thermal stability, while the amorphous regions impart flexibility and toughness.

Crystal System and Unit Cell

The crystalline regions of PCL adopt an orthorhombic unit cell structure.[3][4] The unit cell is the basic repeating structural unit of a crystal. For an orthorhombic system, the unit cell is defined by three unequal axes (a, b, and c) that are mutually perpendicular (α = β = γ = 90°). The established space group for the PCL crystal is P212121.[3]

Table 1: Orthorhombic Unit Cell Parameters of Polythis compound

| Parameter | Value | Reference |

| a | 7.47 ± 0.03 Å | [4] |

| b | 4.98 ± 0.03 Å | [4] |

| c (fiber axis) | 17.05 ± 0.04 Å | [4] |

These dimensions indicate that the unit cell contains two polymer chains with opposite orientations ("up" and "down").[3] The conformation of the PCL molecule within the crystal is an extended planar zigzag, with two monomer residues related by a twofold screw axis in the direction of the chain.[3]

Morphology of Polythis compound

The morphology of a semi-crystalline polymer refers to the size, shape, and arrangement of its crystalline and amorphous regions. In PCL, the most prominent morphological feature is the spherulite.

Spherulites

Spherulites are spherical superstructures that form during the crystallization of polymers from the melt.[5] They are composed of radially growing crystalline lamellae, which are thin, plate-like crystals.[5] These lamellae are interspersed with amorphous regions. The alignment of the polymer chains within the lamellae results in birefringence, which allows for the visualization of spherulites using polarized optical microscopy (POM).[5] A characteristic "Maltese cross" extinction pattern is often observed in PCL spherulites under crossed polarizers.

The size and perfection of spherulites significantly impact the mechanical and optical properties of PCL.[5] Larger spherulites can lead to increased brittleness, while a higher density of smaller spherulites can enhance toughness. The growth of spherulites is influenced by factors such as the cooling rate from the melt and the presence of nucleating agents.[5]

Lamellae

The fundamental building blocks of spherulites are the crystalline lamellae. These are typically a few nanometers thick and are formed by the folding of polymer chains. The thickness of the lamellae is an important parameter that affects the melting temperature of the polymer. The long period, which is the sum of the thicknesses of one crystalline lamella and one adjacent amorphous layer, can be determined using Small-Angle X-ray Scattering (SAXS).

Factors Influencing Crystallinity and Morphology

The degree of crystallinity and the resulting morphology of PCL can be tailored by controlling various factors during processing.

Molecular Weight

The molecular weight of PCL has a significant effect on its crystallization behavior. The degree of crystallinity and the crystallization rate often exhibit a bell-shaped dependence on molecular weight, with an optimal molecular weight for maximum crystallinity.[6] At very low molecular weights, the chains are more mobile and can crystallize easily, but the resulting crystals may be less perfect. At very high molecular weights, chain entanglement can hinder the diffusion and arrangement of polymer chains into a crystal lattice, leading to a lower degree of crystallinity.[1]

Table 2: Influence of Molecular Weight on the Degree of Crystallinity of PCL

| Molecular Weight ( g/mol ) | Degree of Crystallinity (%) | Reference |

| ~5,000 | ~58 | [7] |

| ~10,000 | ~65 | [7] |

| ~45,000 | ~55 | [7] |

| ~80,000 | ~43 | [1] |

Cooling Rate

The rate at which PCL is cooled from its molten state has a profound impact on its morphology. Slower cooling rates allow more time for the polymer chains to organize into larger and more perfect spherulites, resulting in a higher degree of crystallinity.[8] Conversely, rapid cooling (quenching) leads to the formation of a larger number of smaller, less perfect spherulites and a lower overall crystallinity.[8]

Table 3: Effect of Cooling Rate on PCL Spherulite Diameter (Qualitative)

| Cooling Rate | Spherulite Size | Degree of Crystallinity |

| Slow | Large | High |

| Fast | Small | Low |

Nanofillers and Additives

The incorporation of nanofillers, such as graphene oxide (GO) or magnesium oxide (MgO), can significantly alter the crystallization behavior of PCL. These fillers can act as nucleating agents, providing surfaces for the initiation of crystal growth.[9] This often leads to an increase in the crystallization temperature and the formation of a larger number of smaller spherulites, which can enhance the mechanical properties of the resulting composite material.

Table 4: Effect of Graphene Oxide (GO) on the Crystallinity of PCL

| GO Content (wt%) | Degree of Crystallinity (%) | Reference |

| 0 | 39.1 ± 1.8 | [9] |

| 0.1 | 42.5 ± 2.5 | [9] |

| 0.2 | 45.3 ± 2.1 | [9] |

| 0.5 | 49.0 ± 3.1 | [9] |

Experimental Characterization Techniques

A variety of analytical techniques are employed to characterize the crystalline structure and morphology of PCL.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure and degree of crystallinity of a material.[10] When a beam of X-rays is directed at a semi-crystalline polymer like PCL, the ordered crystalline regions diffract the X-rays at specific angles, producing a characteristic diffraction pattern. The positions of the diffraction peaks are related to the dimensions of the unit cell, while the areas under the crystalline peaks and the amorphous halo can be used to quantify the degree of crystallinity.[11] For PCL, prominent diffraction peaks are typically observed at 2θ values of approximately 21.4° and 23.7°, corresponding to the (110) and (200) crystallographic planes of the orthorhombic lattice.[4]

-

Sample Preparation: Prepare a thin film or powder sample of PCL. For films, ensure the surface is flat and representative of the bulk material.

-

Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å). Set the operating voltage and current according to the instrument's specifications (e.g., 40 kV and 30 mA).

-

Data Collection: Scan the sample over a 2θ range of 10° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis:

-

Identify the positions of the crystalline peaks and the broad amorphous halo in the diffraction pattern.

-

Perform a deconvolution of the diffraction pattern to separate the crystalline peaks from the amorphous halo.

-

Calculate the degree of crystallinity (Xc) using the following equation: Xc (%) = (Ac / (Ac + Aa)) * 100 where Ac is the integrated area of the crystalline peaks and Aa is the integrated area of the amorphous halo.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[12] It is widely used to determine the melting temperature (Tm), crystallization temperature (Tc), glass transition temperature (Tg), and the degree of crystallinity of polymers.[12] The degree of crystallinity can be calculated by comparing the enthalpy of fusion (melting) of the sample to the enthalpy of fusion of a 100% crystalline PCL standard (ΔH°f), which is reported to be approximately 139.5 J/g.[9]

-

Sample Preparation: Accurately weigh 5-10 mg of the PCL sample into an aluminum DSC pan and seal it.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard materials like indium.

-

Thermal Program:

-

Heat the sample from room temperature to a temperature well above its melting point (e.g., 100°C) at a constant heating rate (e.g., 10°C/min) to erase its thermal history.

-

Hold the sample at this temperature for a few minutes (e.g., 3-5 minutes) to ensure complete melting.

-

Cool the sample to a temperature below its glass transition temperature (e.g., -80°C) at a controlled cooling rate (e.g., 10°C/min) to observe the crystallization behavior.

-

Heat the sample again to above its melting point at the same heating rate to observe the melting behavior of the crystallized sample.

-

-

Data Analysis:

-

Determine the melting temperature (Tm) as the peak temperature of the melting endotherm.

-

Determine the crystallization temperature (Tc) as the peak temperature of the crystallization exotherm.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Calculate the degree of crystallinity (Xc) using the following equation: Xc (%) = (ΔHf / ΔH°f) * 100 where ΔH°f is the enthalpy of fusion for 100% crystalline PCL (139.5 J/g).

-

Polarized Optical Microscopy (POM)

POM is a valuable technique for visualizing the morphology of semi-crystalline polymers, particularly for observing spherulites.[13] It utilizes polarized light to differentiate between anisotropic (crystalline) and isotropic (amorphous) regions of a material.[13] The birefringent nature of the crystalline lamellae in spherulites causes them to appear bright against a dark background when viewed between crossed polarizers.

-

Sample Preparation: Place a small amount of PCL between two glass microscope slides and heat it on a hot stage to a temperature above its melting point. Gently press the top slide to create a thin film.

-

Microscope Setup: Use a polarized light microscope equipped with a hot stage for temperature control. Cross the polarizer and analyzer to achieve a dark background.

-

Crystallization Observation:

-

Heat the sample to erase its thermal history (e.g., 100°C for 3 minutes).

-

Rapidly cool the sample to a desired isothermal crystallization temperature.

-

Observe and record the nucleation and growth of spherulites over time.

-

-

Image Analysis:

-

Capture images of the spherulitic morphology at different stages of crystallization.

-

Measure the spherulite size and growth rate.

-

Crystallization Kinetics

The study of crystallization kinetics provides insights into the rate and mechanism of crystal formation in polymers. Two common models used to analyze the crystallization kinetics of PCL are the Avrami and Ozawa models.

Avrami Model

The Avrami equation is used to describe the isothermal crystallization kinetics of polymers.[14] It relates the fraction of crystallized material to time. The Avrami exponent, 'n', provides information about the nucleation mechanism and the dimensionality of crystal growth.

Table 5: Typical Avrami Exponent (n) for PCL Crystallization

| Condition | Avrami Exponent (n) | Interpretation | Reference |

| Isothermal Crystallization | ~3 | Sporadic nucleation and three-dimensional spherulitic growth | [15] |

| PCL/HGM Composites | 2.6 - 3.2 | Heterogeneous nucleation and spherulitic growth | [16] |

Ozawa Model

The Ozawa model is an extension of the Avrami model that is applied to non-isothermal crystallization processes, where the temperature changes at a constant rate.[17] It relates the degree of crystallinity to the cooling rate.

Hoffman-Lauritzen Theory

The Hoffman-Lauritzen theory is a fundamental model that describes the temperature dependence of the crystal growth rate in polymers.[18] It considers the thermodynamics of surface nucleation and the kinetics of chain folding. The theory explains the characteristic bell-shaped curve of crystal growth rate as a function of temperature, with a maximum rate at an intermediate temperature between the melting point and the glass transition temperature.

Visualizations

Experimental Workflow for PCL Characterization

Caption: Workflow for characterizing PCL's crystalline structure and morphology.

Hierarchical Structure of PCL Morphology

Caption: Hierarchical organization of PCL's semi-crystalline morphology.

Conclusion

The crystalline structure and morphology of polythis compound are critical determinants of its physical properties and, consequently, its performance in a wide range of applications, particularly in the biomedical and pharmaceutical sectors. This technical guide has provided a detailed overview of the orthorhombic crystal structure of PCL, its spherulitic morphology, and the factors that influence these characteristics. By understanding and applying the experimental techniques and theoretical models presented herein, researchers and professionals can effectively characterize and tailor the properties of PCL to meet the specific demands of their applications. The provided quantitative data and detailed protocols serve as a practical resource for the ongoing research and development of innovative PCL-based materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Polythis compound - Wikipedia [en.wikipedia.org]

- 3. scite.ai [scite.ai]

- 4. scispace.com [scispace.com]

- 5. Spherulite (polymer physics) - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Morphology, Crystallinity, and Molecular Weight of Poly(ε-caprolactone)/Graphene Oxide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-Ray Diffraction for Polymers and Composites [intertek.com]

- 11. icdd.com [icdd.com]

- 12. covalentmetrology.com [covalentmetrology.com]

- 13. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy [micro.magnet.fsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Non-Isothermal Crystallization Kinetics of Poly(ethylene glycol) and Poly(ethylene glycol)-B-Poly(ε-caprolactone) by Flash DSC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. kinetics.netzsch.com [kinetics.netzsch.com]

In-depth Technical Guide: Thermal Degradation Kinetics of Polycaprolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycaprolactone (PCL) is a biodegradable and biocompatible polyester (B1180765) widely utilized in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and long-term implantable devices. A thorough understanding of its thermal degradation behavior is paramount for predicting its performance during thermal processing (e.g., extrusion, 3D printing), sterilization, and long-term storage, as well as for assessing its lifecycle and potential environmental impact. This technical guide provides a comprehensive overview of the thermal degradation kinetics of PCL, detailing the degradation mechanisms, experimental protocols for characterization, and a summary of key kinetic parameters reported in the literature.

Thermal Degradation Mechanism of PCL

The thermal degradation of PCL is a complex, multi-step process that is highly dependent on factors such as the molecular weight of the polymer, the nature of its end-groups, the presence of catalyst residues, and the atmospheric conditions (inert or oxidative).[1]

Under an inert atmosphere (e.g., nitrogen or helium), the degradation of purified PCL, free from residual catalyst and monomer, typically proceeds in two main stages:

-